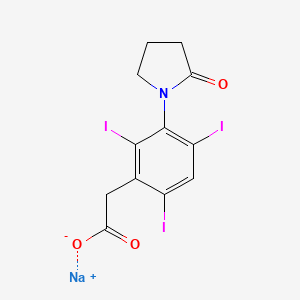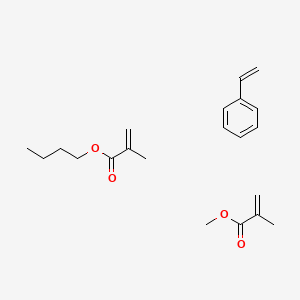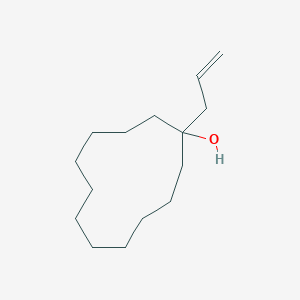
Cyclododecanol, 1-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclododecanol, 1-(2-propenyl)- is an organic compound with the molecular formula C15H28O It is a derivative of cyclododecanol, where an allyl group (2-propenyl) is attached to the cyclododecanol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclododecanol, 1-(2-propenyl)- can be synthesized through several methods. One common approach involves the allylation of cyclododecanol using allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of Cyclododecanol, 1-(2-propenyl)- may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclododecanol, 1-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclododecanone, 1-(2-propenyl)- using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclododecane, 1-(2-propenyl)- using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Allyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Cyclododecanone, 1-(2-propenyl)-
Reduction: Cyclododecane, 1-(2-propenyl)-
Substitution: Various substituted cyclododecanol derivatives.
Applications De Recherche Scientifique
Cyclododecanol, 1-(2-propenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclododecanol, 1-(2-propenyl)- involves its interaction with specific molecular targets. The allyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and binding properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclododecanol: The parent compound without the allyl group.
Cyclododecanone: The oxidized form of cyclododecanol.
Cyclododecane: The fully reduced form of cyclododecanol.
Uniqueness
Cyclododecanol, 1-(2-propenyl)- is unique due to the presence of the allyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propriétés
Numéro CAS |
18208-71-4 |
|---|---|
Formule moléculaire |
C15H28O |
Poids moléculaire |
224.38 g/mol |
Nom IUPAC |
1-prop-2-enylcyclododecan-1-ol |
InChI |
InChI=1S/C15H28O/c1-2-12-15(16)13-10-8-6-4-3-5-7-9-11-14-15/h2,16H,1,3-14H2 |
Clé InChI |
AAZPJAVTUFJOGQ-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1(CCCCCCCCCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Methylsulfanyl)methyl]thiophene](/img/structure/B14697939.png)

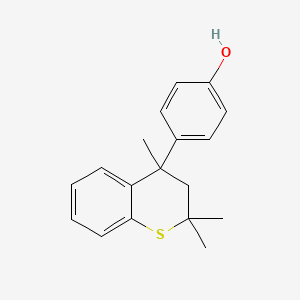
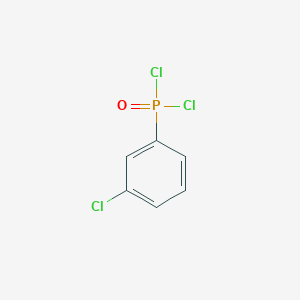
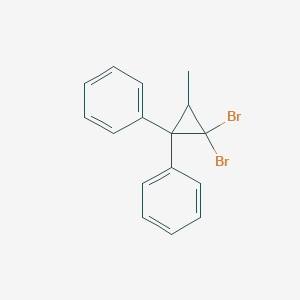
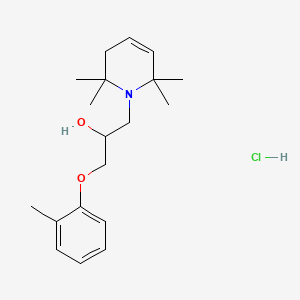

![methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid](/img/structure/B14697981.png)

